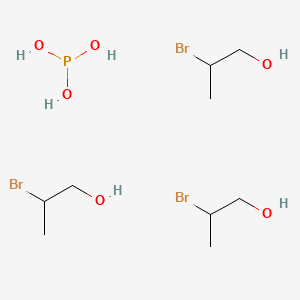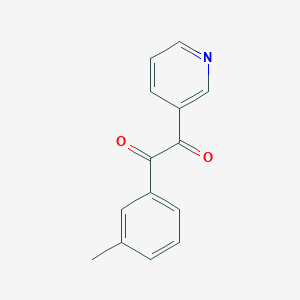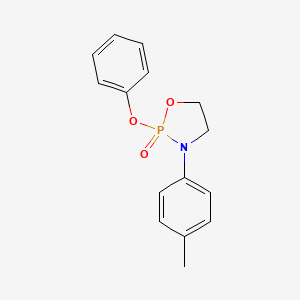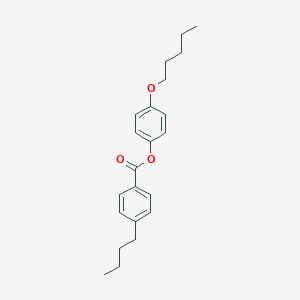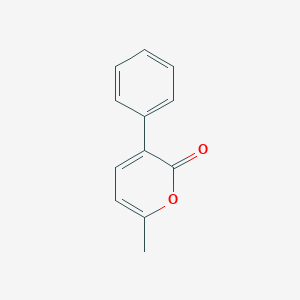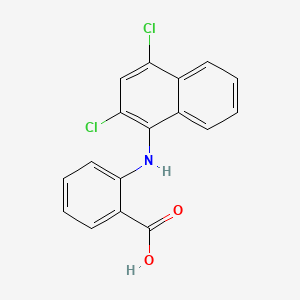
(Benzyloxy)bis(2-methylpropyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzyloxy)bis(2-methylpropyl)alumane is a chemical compound with the molecular formula C14H23AlO It is an organoaluminum compound that features a benzyloxy group and two 2-methylpropyl groups attached to an aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)bis(2-methylpropyl)alumane typically involves the reaction of aluminum alkyls with benzyl alcohol. One common method is the reaction of diisobutylaluminum hydride with benzyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzyloxy)bis(2-methylpropyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Substitution: The benzyloxy and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Typical reducing conditions involve the use of hydrogen gas or hydride donors.
Substitution: Substitution reactions often require the presence of catalysts or specific reagents such as halides or organometallic compounds.
Major Products Formed
Oxidation: Aluminum oxides and substituted benzyl alcohol derivatives.
Reduction: Reduced organic compounds such as alcohols and hydrocarbons.
Substitution: Various substituted organoaluminum compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Benzyloxy)bis(2-methylpropyl)alumane has several
Eigenschaften
CAS-Nummer |
41329-29-7 |
|---|---|
Molekularformel |
C15H25AlO |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
bis(2-methylpropyl)-phenylmethoxyalumane |
InChI |
InChI=1S/C7H7O.2C4H9.Al/c8-6-7-4-2-1-3-5-7;2*1-4(2)3;/h1-5H,6H2;2*4H,1H2,2-3H3;/q-1;;;+1 |
InChI-Schlüssel |
RIYGNNFCGNMYSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Al](CC(C)C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)

![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
